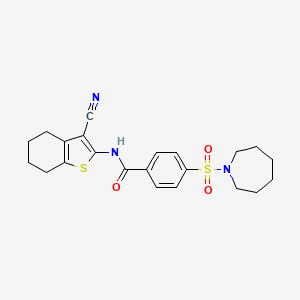

4-(azepane-1-sulfonyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide

Description

This compound features a benzamide core substituted with a 3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl group at the amide nitrogen and a 4-(azepane-1-sulfonyl) moiety at the benzamide’s para position. Its molecular formula is C₂₃H₂₆N₃O₃S₂ (calculated based on analogues in ), with a molecular weight of ~480.6 g/mol.

Properties

IUPAC Name |

4-(azepan-1-ylsulfonyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O3S2/c23-15-19-18-7-3-4-8-20(18)29-22(19)24-21(26)16-9-11-17(12-10-16)30(27,28)25-13-5-1-2-6-14-25/h9-12H,1-8,13-14H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSKLLEPHQRBRBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCCC4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azepane-1-sulfonyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide typically involves multi-step organic reactions. A possible synthetic route might include:

Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the sulfonyl group: Sulfonylation reactions using sulfonyl chlorides or sulfonic acids.

Formation of the tetrahydrobenzothiophene moiety: This can be synthesized through cyclization reactions involving thiophenes and appropriate reducing agents.

Coupling reactions: The final step might involve coupling the azepane-sulfonyl intermediate with the cyano-tetrahydrobenzothiophene intermediate using amide bond formation techniques.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.

Reduction: Reduction reactions might target the cyano group or the sulfonyl group.

Substitution: The benzamide moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines or alcohols.

Scientific Research Applications

Chemistry

Catalysis: The compound might be used as a ligand in catalytic reactions.

Materials Science:

Biology and Medicine

Drug Development: Potential use as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Biological Studies: Use in studying the interactions of small molecules with biological macromolecules.

Industry

Chemical Industry: Use as an intermediate in the synthesis of other complex organic molecules.

Pharmaceutical Industry:

Mechanism of Action

The mechanism of action of 4-(azepane-1-sulfonyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biochemical pathways. The molecular targets could include kinases, proteases, or ion channels.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Key analogues differ in sulfonyl substituents, benzothiophene modifications, and additional functional groups (Table 1).

Table 1. Structural and Physicochemical Comparisons

Conformational and Crystallographic Insights

- Cyclohexene Ring Conformation : In benzothiophene derivatives (e.g., ), the cyclohexene ring adopts a half-chair conformation, creating dihedral angles of 7.1° (thiophene-to-amide benzene) and 59.0° (thiophene-to-carbonyl benzene). These angles influence packing efficiency and intermolecular interactions .

Biological Activity

4-(azepane-1-sulfonyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a unique structure that combines azepane and benzothiophene moieties. Its IUPAC name is 4-(azepane-1-sulfonyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide.

| Property | Description |

|---|---|

| Molecular Formula | C19H22N2O2S |

| Molecular Weight | 342.45 g/mol |

| Solubility | Soluble in DMSO and DMF |

| Melting Point | Not established in available literature |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. Research indicates it may inhibit specific kinases involved in cellular signaling pathways. For instance, related compounds with similar structures have been shown to inhibit JNK2 and JNK3 kinases, which play crucial roles in stress response and apoptosis . The binding of the cyano substituent to the ATP-binding site suggests a competitive inhibition mechanism.

Inhibition of Kinases

A study highlighted the potency of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amide derivatives as selective inhibitors of JNK kinases. Compounds from this series demonstrated IC50 values indicating substantial inhibitory effects on JNK3 (pIC50 6.7) and JNK2 (pIC50 6.5), while showing selectivity against other MAPK family members like JNK1 and p38alpha .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various in vitro assays. For example, azepane derivatives have shown promise in inhibiting cell proliferation in cancer cell lines by inducing apoptosis via the mitochondrial pathway. The structural features enable effective interaction with targets involved in cancer progression.

Case Studies

-

Case Study: JNK Inhibition

- Objective: Evaluate the efficacy of 4-(azepane-1-sulfonyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide on JNK pathways.

- Methodology: In vitro assays were conducted using cancer cell lines treated with varying concentrations of the compound.

- Findings: Significant reduction in cell viability was observed at concentrations correlating with JNK inhibition.

-

Case Study: Neuroprotective Effects

- Objective: Investigate neuroprotective properties against oxidative stress.

- Methodology: Primary neuronal cultures were exposed to oxidative stressors pre-treated with the compound.

- Findings: The compound exhibited protective effects by reducing reactive oxygen species (ROS) levels and enhancing cell survival rates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.